

N-(NBD-Aminolauroyl)safingol: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *N-(NBD-Aminolauroyl)safingol*

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Abstract

N-(NBD-Aminolauroyl)safingol is a fluorescently labeled bioactive lipid. It consists of the safingol (L-threo-sphinganine) backbone, which is N-acylated with a 12-carbon aminolauroyl chain that is tagged with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore. This molecule serves as a valuable tool in cell biology and drug development for visualizing and investigating the cellular pathways and interactions of sphingolipids. Its intrinsic fluorescence allows for real-time tracking of its subcellular localization and metabolism, while the safingol moiety confers biological activity, primarily through the inhibition of protein kinase C (PKC) and sphingosine kinase (SphK). This guide provides a comprehensive overview of **N-(NBD-Aminolauroyl)safingol**, including its physicochemical properties, biological activities, experimental protocols, and its application in studying cellular signaling.

Introduction

Sphingolipids are a class of lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, apoptosis, and membrane structure. Safingol, the L-threo diastereomer of sphinganine, is a synthetic sphingolipid analog that has garnered significant interest as a potential therapeutic agent due to its inhibitory effects on key signaling enzymes. The addition of an NBD-labeled acyl chain to the safingol backbone creates **N-(NBD-Aminolauroyl)safingol**, a fluorescent probe that enables the study of its cellular uptake, trafficking, and mechanism of action.

Physicochemical and Fluorescent Properties

While specific experimental data for **N-(NBD-Aminolauroyl)safingol** is not extensively published, its properties can be inferred from its constituent components.

Data Presentation: Physicochemical and Fluorescent Properties

Property	Value/Description	Source/Basis
Molecular Formula	C ₃₆ H ₆₃ N ₅ O ₅	Calculated
Molecular Weight	661.92 g/mol	Calculated
Appearance	Yellow to orange solid	Inferred from NBD-containing compounds
Solubility	Soluble in organic solvents (e.g., DMSO, ethanol)	Inferred from similar lipid probes
Excitation Maximum (λ _{ex})	~460-470 nm	Based on NBD fluorophore properties
Emission Maximum (λ _{em})	~530-540 nm (in a nonpolar environment)	Based on NBD fluorophore properties
Quantum Yield	Environment-dependent; generally moderate	General property of NBD fluorophore
Molar Extinction Coefficient	~25,000 cm ⁻¹ M ⁻¹ (at ~465 nm in methanol)	Based on NBD fluorophore properties

Note: The fluorescent properties of the NBD group are highly sensitive to the polarity of its microenvironment. A blue shift in emission may be observed in more polar environments.

Biological Activity and Mechanism of Action

The biological activity of **N-(NBD-Aminolauroyl)safingol** is primarily attributed to its safingol component. Safingol is a known inhibitor of protein kinase C (PKC) and a putative inhibitor of sphingosine kinase (SphK).^[1]

Inhibition of Protein Kinase C (PKC)

Safingol inhibits PKC by competing for the binding of diacylglycerol (DAG) to the C1 domain of conventional and novel PKC isozymes. This inhibition can disrupt numerous cellular processes regulated by PKC, including cell proliferation, differentiation, and apoptosis.

Inhibition of Sphingosine Kinase (SphK)

Safingol is also reported to inhibit SphK, the enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P).^[1] The S1P signaling pathway is critical for cell survival, proliferation, and migration. By inhibiting SphK, safingol can shift the cellular balance towards pro-apoptotic ceramides and away from pro-survival S1P.

Signaling Pathway: Safingol's Mechanism of Action

Caption: Mechanism of action of the safingol moiety.

Experimental Protocols

The following are generalized protocols for the use of **N-(NBD-Aminolauroyl)safingol** as a fluorescent lipid probe. Specific concentrations and incubation times will need to be optimized for different cell types and experimental conditions.

Live-Cell Imaging of Subcellular Localization

Objective: To visualize the uptake and subcellular distribution of **N-(NBD-Aminolauroyl)safingol** in living cells.

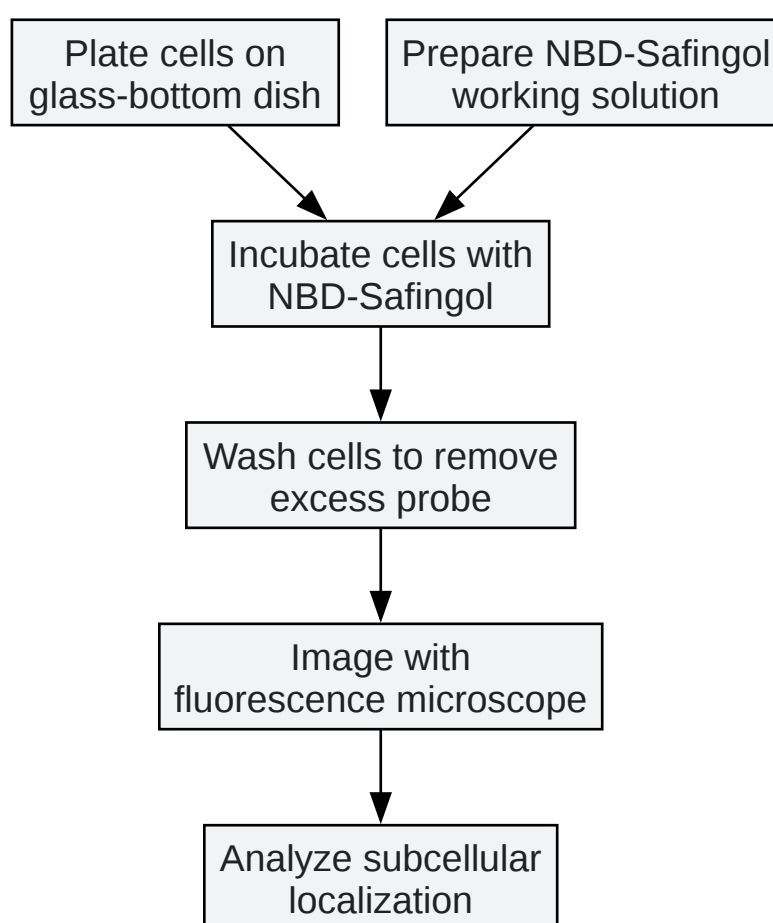
Methodology:

- **Cell Culture:** Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
- **Probe Preparation:** Prepare a stock solution of **N-(NBD-Aminolauroyl)safingol** (e.g., 1-5 mM) in a suitable organic solvent like DMSO.
- **Labeling:** Dilute the stock solution in serum-free culture medium to a final concentration of 1-10 μ M. Remove the culture medium from the cells and incubate with the labeling medium for

15-60 minutes at 37°C.

- Washing: Remove the labeling medium and wash the cells 2-3 times with fresh, pre-warmed culture medium.
- Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the NBD fluorophore (e.g., excitation ~470 nm, emission ~535 nm). Co-localization studies can be performed using organelle-specific fluorescent markers.

Experimental Workflow: Live-Cell Imaging



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Caption: Workflow for live-cell imaging with **N-(NBD-Aminolauroyl)safingol**.

In Vitro Kinase Assays

Objective: To assess the inhibitory activity of **N-(NBD-Aminolauroyl)safingol** on PKC or SphK in a cell-free system.

Methodology:

- Enzyme and Substrate Preparation: Obtain purified recombinant PKC or SphK and their respective substrates.
- Inhibitor Preparation: Prepare serial dilutions of **N-(NBD-Aminolauroyl)safingol** in the appropriate assay buffer.
- Reaction: In a microplate, combine the enzyme, substrate, and varying concentrations of the inhibitor. For PKC, include necessary cofactors like Ca^{2+} , DAG, and phosphatidylserine. For SphK, include ATP.
- Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a specified time.
- Detection: Measure the kinase activity. For PKC, this could involve measuring the incorporation of ^{32}P -ATP into a peptide substrate. For SphK, this could involve quantifying the formation of S1P using chromatographic methods or a fluorescent reporter system.
- Data Analysis: Calculate the IC_{50} value of **N-(NBD-Aminolauroyl)safingol** by plotting the enzyme activity against the inhibitor concentration.

Applications in Research and Drug Development

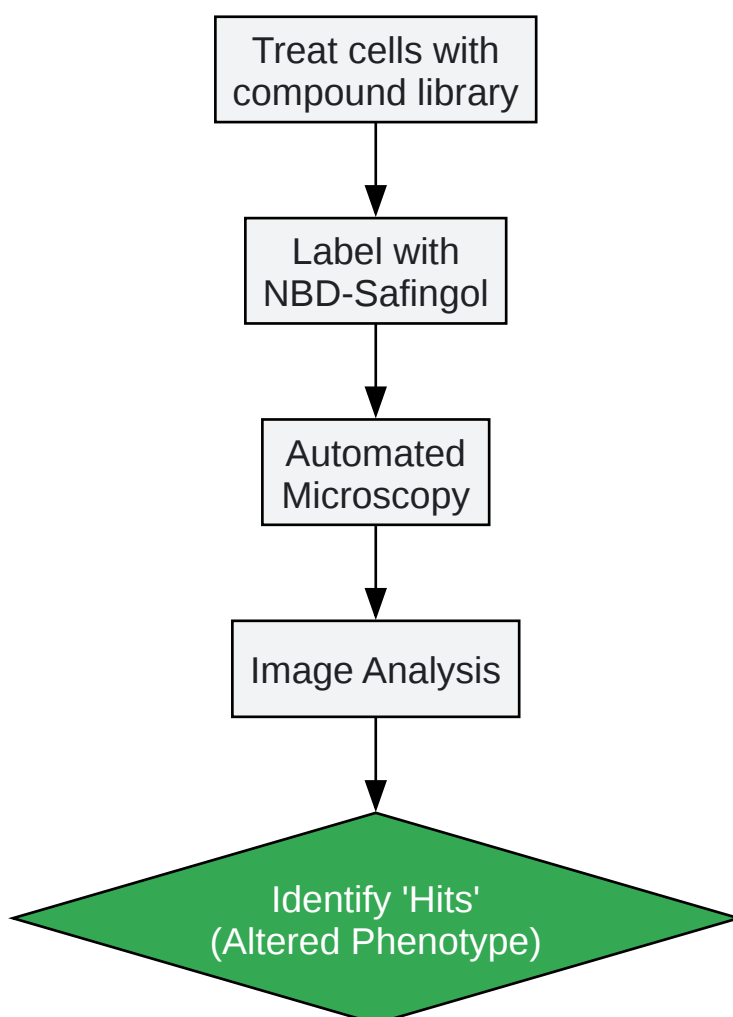
Studying Sphingolipid Trafficking and Metabolism

N-(NBD-Aminolauroyl)safingol can be used to visualize the transport of sphingolipid analogs within the cell, particularly their movement to and from the Golgi apparatus, a central hub for lipid metabolism. By tracking the fluorescence, researchers can investigate the mechanisms of intracellular lipid transport and the effects of potential drug candidates on these pathways.

High-Content Screening for Modulators of Sphingolipid Pathways

The fluorescent nature of this probe makes it suitable for high-content screening assays. For instance, cells can be treated with a library of small molecules, followed by labeling with **N-(NBD-Aminolauroyl)safingol**. Automated microscopy and image analysis can then be used to identify compounds that alter the subcellular distribution or intensity of the fluorescent signal, indicating a potential effect on sphingolipid trafficking or metabolism.

Logical Relationship: High-Content Screening



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Caption: Logical flow of a high-content screening assay.

Elucidating Mechanisms of Drug Action

For compounds known to target sphingolipid pathways, **N-(NBD-Aminolauroyl)safingol** can be a tool to further elucidate their mechanism of action. By observing how a drug affects the localization or metabolism of the fluorescent probe, researchers can gain insights into its specific molecular targets.

Conclusion

N-(NBD-Aminolauroyl)safingol is a multifunctional tool for researchers in cell biology and drug development. Its fluorescent properties enable the visualization of sphingolipid dynamics in living cells, while its inherent biological activity as a PKC and SphK inhibitor allows for the direct investigation of these signaling pathways. Although detailed characterization of this specific molecule is limited in the public domain, its properties and applications can be reliably inferred from its well-understood components. This guide provides a foundational understanding to facilitate its effective use in a research setting.

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References

- 1. [interpriseusa.com](https://www.interpriseusa.com) [[interpriseusa.com](https://www.interpriseusa.com)]
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